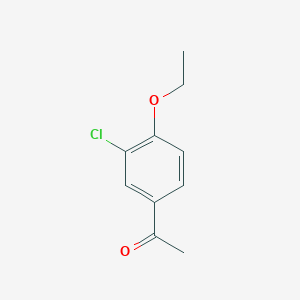

1-(3-Chloro-4-ethoxyphenyl)ethanone

Description

BenchChem offers high-quality 1-(3-Chloro-4-ethoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-ethoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-ethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQVRYBEWMUXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486772 | |

| Record name | 1-(3-chloro-4-ethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37612-59-2 | |

| Record name | 1-(3-chloro-4-ethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3'-Chloro-4'-ethoxyacetophenone chemical structure and molecular weight

Part 1: Executive Technical Summary

3'-Chloro-4'-ethoxyacetophenone (CAS: 37612-59-2) is a disubstituted aromatic ketone serving as a critical intermediate in the synthesis of bioactive chalcones, pyrazoles, and heteroaryl-based kinase inhibitors. Its structural core—an acetophenone scaffold functionalized with a lipophilic ethoxy group and an electron-withdrawing chlorine atom—offers a unique electronic profile for structure-activity relationship (SAR) studies.

This guide provides a definitive technical analysis of the compound, detailing high-fidelity synthesis protocols, structural validation logic, and its utility in modern drug discovery pipelines.

Part 2: Chemical Identity & Physicochemical Profile

The following data establishes the baseline identity for procurement and analytical validation.

| Parameter | Technical Specification |

| IUPAC Name | 1-(3-Chloro-4-ethoxyphenyl)ethanone |

| Common Synonyms | 3'-Chloro-4'-ethoxyacetophenone; 3-Chloro-4-ethoxyphenyl methyl ketone |

| CAS Registry Number | 37612-59-2 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| Monoisotopic Mass | 198.0448 Da |

| SMILES | CCOc1c(Cl)cc(C(C)=O)cc1 |

| Physical State | Crystalline solid (White to off-white) |

| Melting Point | Predicted range:[1][2][3][4][5][6] 55–65 °C (Analogous methoxy variant melts at 74–78 °C) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

Part 3: Structural Analysis & Synthetic Pathways

The synthesis of 3'-Chloro-4'-ethoxyacetophenone requires precise regiochemical control to avoid the formation of the 2'-chloro isomer or polychlorinated byproducts. Two primary routes are established: O-Alkylation (High Precision) and Electrophilic Chlorination (Industrial Scalability).

Visualization: Synthetic Logic Flow

Figure 1: Comparative synthetic pathways. Route A is recommended for laboratory-scale purity due to fixed regiochemistry.

Part 4: Detailed Experimental Protocols

Protocol A: Regioselective O-Alkylation (Recommended)

Rationale: This route guarantees the position of the chlorine atom by using a pre-functionalized starting material, eliminating the risk of isomer formation.

Reagents:

-

3'-Chloro-4'-hydroxyacetophenone (1.0 eq)

-

Ethyl Iodide (1.2 eq) or Ethyl Bromide (1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone (Reagent Grade) or DMF (for faster kinetics)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 3'-Chloro-4'-hydroxyacetophenone (10 mmol) and anhydrous Acetone (30 mL).

-

Deprotonation: Add K₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Observation: The suspension may change color (yellowing) indicating anion formation.

-

Alkylation: Add Ethyl Iodide (12 mmol) dropwise via syringe.

-

Reflux: Equip with a reflux condenser and heat the mixture to 60°C (internal temp) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (lower Rf) should disappear.

-

Workup: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KI).

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol. Wash with brine, dry over Na₂SO₄, and concentrate.[3]

-

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography if necessary.

Protocol B: Electrophilic Aromatic Chlorination

Rationale: Suitable for scaling up when 4'-ethoxyacetophenone is the cheaper feedstock. Requires strict temperature control.

Reagents:

-

4'-Ethoxyacetophenone (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.05 eq) or Chlorine gas

-

Acetic Acid (Glacial) or Acetonitrile

Critical Control Points:

-

Temperature: Maintain < 25°C to prevent chlorination of the acetyl methyl group (alpha-chlorination) or polychlorination of the ring.

-

Catalysis: In difficult cases, FeCl₃ (5 mol%) can be added, but the ethoxy group is usually activating enough to proceed without Lewis acids.

Part 5: Characterization & Validation Logic

Trustworthy identification relies on confirming the specific substitution pattern.

1. Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

| Signal (ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.98 | Doublet (d, J≈2 Hz) | 1H | H-2' | Meta-coupling to H-6'; Deshielded by C=O and Cl. |

| 7.85 | dd (J≈8, 2 Hz) | 1H | H-6' | Ortho-coupling to H-5', Meta to H-2'. |

| 6.95 | Doublet (d, J≈8 Hz) | 1H | H-5' | Ortho to Ethoxy; Shielded by electron donation. |

| 4.18 | Quartet (q, J≈7 Hz) | 2H | -OCH ₂CH₃ | Characteristic ethoxy methylene. |

| 2.55 | Singlet (s) | 3H | -COCH ₃ | Methyl ketone. |

| 1.50 | Triplet (t, J≈7 Hz) | 3H | -OCH₂CH ₃ | Characteristic ethoxy methyl. |

2. Mass Spectrometry (MS)

-

Molecular Ion (M+): 198.0

-

Isotope Pattern: A distinct M+2 peak at 200.0 with approximately 33% intensity of the parent peak is mandatory to confirm the presence of one Chlorine atom.

Part 6: Applications in Drug Discovery

3'-Chloro-4'-ethoxyacetophenone acts as a "privileged structure" precursor. Its specific substitution pattern modulates lipophilicity (LogP) and metabolic stability compared to the methoxy analog.

Workflow: From Intermediate to Lead Candidate

Figure 2: Application of the scaffold in generating bioactive libraries.

-

Chalcones: Condensation with benzaldehydes yields chalcones used in probing NF-kB pathways. The 3'-Cl substituent often improves metabolic stability against ring oxidation.

-

Kinase Inhibitors: Conversion to the alpha-bromo ketone allows cyclization with thioureas to form aminothiazoles, a common motif in CDK and VEGFR inhibitors.

Part 7: Safety & Handling (MSDS Summary)

-

GHS Classification: Warning.

-

Hazard Statements:

-

Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 520857 (Methoxy analog reference for toxicity). PubChem.[4] [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

Sources

- 1. (2-Chloroethoxy)benzene | CAS#:614-72-2 | Chemsrc [chemsrc.com]

- 2. prepchem.com [prepchem.com]

- 3. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 4. 3'-Chloro-4'-methoxyacetophenone 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 6. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide - Google Patents [patents.google.com]

- 7. fortunebusinessinsights.com [fortunebusinessinsights.com]

Difference between 3'-Chloro-4'-ethoxyacetophenone and 3'-Chloro-4'-methoxyacetophenone

An In-depth Technical Guide to 3'-Chloro-4'-ethoxyacetophenone and 3'-Chloro-4'-methoxyacetophenone: A Comparative Analysis for Chemical Research and Development

Abstract

Substituted acetophenones are foundational scaffolds in the synthesis of a vast array of high-value chemical entities, from active pharmaceutical ingredients (APIs) to specialized polymers and agrochemicals. Within this class, 3'-Chloro-4'-alkoxyacetophenones serve as critical building blocks. This technical guide provides a detailed comparative analysis of two closely related analogues: 3'-Chloro-4'-ethoxyacetophenone and 3'-Chloro-4'-methoxyacetophenone. While differing by only a single methylene unit, the structural nuance between the ethoxy and methoxy moieties imparts distinct physicochemical properties that are crucial for consideration in reaction design, purification, and final product characteristics. This document is intended for researchers, synthetic chemists, and drug development professionals, offering an in-depth examination of their structures, properties, synthesis, analytical differentiation, and applications.

Molecular Structure: The Core of the Comparison

The fundamental difference between the two molecules lies in the alkoxy group at the C-4' position of the acetophenone core. 3'-Chloro-4'-methoxyacetophenone possesses a methoxy (-OCH₃) group, whereas 3'-Chloro-4'-ethoxyacetophenone features an ethoxy (-OCH₂CH₃) group. This seemingly minor variation is the primary determinant of their differing physical and spectroscopic properties.

Both molecules share a common framework: an acetophenone skeleton substituted with a chlorine atom at the C-3' position. This chloro-substituent, being an electron-withdrawing group, and the electron-donating alkoxy group, collectively influence the electronic environment of the aromatic ring and the reactivity of the acetyl group.

Caption: Chemical structures highlighting the methoxy vs. ethoxy group.

Comparative Physicochemical Properties

The addition of a methylene group (-CH₂-) in the ethoxy analogue results in predictable shifts in its physical properties compared to the methoxy version. These properties are critical for process development, including solvent selection, reaction temperature control, and purification strategies.

| Property | 3'-Chloro-4'-methoxyacetophenone | 3'-Chloro-4'-ethoxyacetophenone | Justification for Difference |

| CAS Number | 37612-52-5[1] | 91552-66-8 | Unique identifier for each distinct chemical substance. |

| Molecular Formula | C₉H₉ClO₂[2][3] | C₁₀H₁₁ClO₂ | Addition of one carbon and two hydrogen atoms. |

| Molecular Weight | 184.62 g/mol [1][2] | 198.65 g/mol | Difference corresponds to the mass of a CH₂ group (~14.03 g/mol ). |

| Appearance | White to orange/green powder or crystal[3] | Typically a solid, likely white to off-white crystals. | Both are crystalline solids at room temperature. |

| Melting Point | 74-78 °C[3] | No data from search results. | Expected to be in a similar range, influenced by crystal packing. |

| Boiling Point | 148 °C @ 12 mmHg[3][4] | No data from search results. | Expected to be slightly higher due to increased molecular weight and van der Waals forces. |

| Solubility | Soluble in methanol[3] | Expected to have similar solubility in polar organic solvents. | The overall polarity is comparable. |

Synthesis and Reactivity Insights

The primary route for synthesizing these compounds is through Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves treating a substituted anisole (2-chloroanisole or 2-chlorophenetole) with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Causality in Synthesis: The choice of starting material directly dictates the final product. Starting with 2-chloroanisole yields the methoxy derivative, while 2-chlorophenetole would be required for the ethoxy derivative. The reaction is regioselective; the bulky chloro- and alkoxy- groups direct the incoming acetyl group primarily to the para position relative to the alkoxy group, which is the position of highest electron density and least steric hindrance.

Caption: Generalized workflow for Friedel-Crafts acylation synthesis.

Exemplary Laboratory Protocol: Synthesis of 3'-Chloro-4'-methoxyacetophenone[7]

This protocol is a self-validating system where reaction progress can be monitored (e.g., by TLC), and the purification steps ensure the isolation of the desired product.

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-chloroanisole (1.0 eq) and acetyl chloride (1.2 eq) in a dry, inert solvent such as dichloromethane.

-

Catalyst Addition: Cool the mixture in an ice bath. With vigorous stirring, gradually add anhydrous aluminum chloride (1.2 eq) in portions, maintaining the temperature below 5 °C. Expertise Note: The exothermic nature of this addition necessitates slow, portion-wise addition to prevent side reactions and ensure safety.

-

Reaction: Stir the mixture for several hours while cooling, then allow it to warm to room temperature and stir for an additional period to ensure complete reaction.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 5% hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it sequentially with a 5% aqueous sodium carbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Analytical Differentiation: A Spectroscopic Comparison

While chemically similar, the two compounds are readily distinguished by standard analytical techniques, with NMR spectroscopy providing the most unequivocal differentiation.

| Technique | Differentiating Feature | 3'-Chloro-4'-methoxyacetophenone | 3'-Chloro-4'-ethoxyacetophenone |

| ¹H NMR | Alkoxy group signals | A sharp singlet around 3.9 ppm (3H) for -OCH₃. | A quartet around 4.1 ppm (2H) for -OCH₂- and a triplet around 1.4 ppm (3H) for -CH₃. |

| ¹³C NMR | Alkoxy carbon signals | A single additional peak around 56 ppm for the methoxy carbon. | Two additional peaks: one around 64 ppm (-OCH₂-) and another around 15 ppm (-CH₃). |

| Mass Spec. | Molecular Ion Peak (M⁺) | M⁺ peak at m/z 184 and an M+2 peak at m/z 186 (due to ³⁷Cl isotope) in a ~3:1 ratio.[1] | M⁺ peak at m/z 198 and an M+2 peak at m/z 200 in a ~3:1 ratio. |

| IR Spec. | C-H stretching | C-H stretch signals below 3000 cm⁻¹. | Additional C-H stretch signals from the ethyl group. Subtle shifts in C-O stretching may also be observed. |

Applications in Research and Drug Development

Both 3'-Chloro-4'-ethoxyacetophenone and 3'-Chloro-4'-methoxyacetophenone are primarily valued as versatile intermediates in organic synthesis.[5] Their utility stems from the multiple reactive sites on the molecule, allowing for further functionalization.

-

Precursors to Chalcones: These acetophenones are key starting materials for synthesizing chalcone derivatives via aldol condensation with various benzaldehydes. Chalcones are an important class of compounds investigated for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[6]

-

Building Blocks for APIs: The acetophenone scaffold is present in numerous pharmaceuticals. These halogenated and alkoxylated derivatives serve as advanced intermediates, allowing for the efficient construction of more complex molecular architectures.[7]

-

Agrochemical Synthesis: Similar to their role in pharmaceuticals, these compounds can be used to build novel pesticides and herbicides.[5][7]

The choice between the ethoxy and methoxy analogue often depends on the specific requirements of the target molecule. The ethoxy group may be introduced to increase lipophilicity, potentially altering the pharmacokinetic properties (e.g., absorption, distribution, metabolism) of a final drug candidate.

Safety and Handling

Based on the Safety Data Sheet (SDS) for 3'-Chloro-4'-methoxyacetophenone, a similar hazard profile can be anticipated for the ethoxy analogue due to their profound structural similarity.

GHS Hazard Classification for 3'-Chloro-4'-methoxyacetophenone: [1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Laboratory Handling Protocols:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[2][8] Keep the container tightly closed when not in use.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[2]

Conclusion

The primary distinction between 3'-Chloro-4'-ethoxyacetophenone and 3'-Chloro-4'-methoxyacetophenone is the substitution of a methyl group with an ethyl group at the 4'-position's oxygen. This modification leads to predictable differences in molecular weight, physicochemical properties, and, most notably, their NMR and mass spectra, which allow for their unambiguous identification. Their chemical reactivity, synthetic routes, and applications as intermediates in the pharmaceutical and chemical industries are largely analogous. The selection of one over the other is typically driven by the specific design strategy for a target molecule, where the ethoxy group may be employed to fine-tune properties such as lipophilicity. A thorough understanding of these subtle yet significant differences is paramount for any scientist working with these valuable synthetic building blocks.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 520857, 3'-Chloro-4'-methoxyacetophenone. Retrieved from [Link]

-

Vinati Organics. (2025). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-ethoxyacetophenone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methoxyacetophenone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Chloro-4-fluoroacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Chloro-3',4'-dihydroxyacetophenone. Retrieved from [Link]

-

Cefa Cilinas Biotics Pvt Ltd. (2023). Various Applications Of 3-Hydroxyacetophenone. Retrieved from [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - 4'-Ethoxyacetophenone. Retrieved from [Link]

-

A&A Fratelli Parodi Spa. (2024). Safety Data Sheet: 2'-Hydroxy-4'-methoxyacetophenone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent. Retrieved from [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - 4'-Methoxyacetophenone, 98%. Retrieved from [Link]

-

SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone. Retrieved from [Link]

-

OC-Praktikum. (2005). Synthesis of p-methoxyacetophenone from anisole. Retrieved from [Link]

-

PureSynth. (n.d.). 3-Chloro-4-Methoxyacetophenone 98.0%(GC). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Methoxyacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 3-CHLORO-4-METHOXYACETOPHENONE | 37612-52-5 [chemicalbook.com]

- 4. pure-synth.com [pure-synth.com]

- 5. CAS 37612-52-5: 3'-Chloro-4'-methoxyacetophenone [cymitquimica.com]

- 6. ossila.com [ossila.com]

- 7. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]

- 8. 3-CHLORO-4-METHOXYACETOPHENONE price,buy 3-CHLORO-4-METHOXYACETOPHENONE - chemicalbook [chemicalbook.com]

Technical Guide: Solubility Profile & Thermodynamic Analysis of 1-(3-Chloro-4-ethoxyphenyl)ethanone

The following technical guide is structured to serve as an authoritative reference for the solubility behavior, thermodynamic modeling, and purification of 1-(3-Chloro-4-ethoxyphenyl)ethanone.

Executive Summary

1-(3-Chloro-4-ethoxyphenyl)ethanone is a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of aminothiazole-based kinase inhibitors and analogs of phosphodiesterase inhibitors. Its purification and process scaling rely heavily on precise solubility data.

This guide synthesizes physicochemical principles with experimental protocols to define the compound's solubility profile.[1] While specific mole-fraction datasets are often proprietary, this document provides a predictive solubility ranking , thermodynamic modeling frameworks , and a self-validating experimental protocol for researchers to generate precise solubility curves in-house.

Physicochemical Profile & Solubility Prediction

The solubility of 1-(3-Chloro-4-ethoxyphenyl)ethanone is governed by the interplay between its lipophilic ethoxy/chloro substituents and its polar acetophenone core.

Structural Analysis

-

Lipophilic Domain: The 4-ethoxy and 3-chloro groups increase the molecule's hydrophobicity compared to a standard acetophenone. This enhances affinity for non-polar and moderately polar solvents.

-

Polar Domain: The carbonyl (C=O) group acts as a hydrogen bond acceptor, facilitating solubility in protic solvents (alcohols) and aprotic polar solvents (ketones, esters).

-

Crystal Lattice: The compound typically forms a monoclinic or triclinic lattice. Dissolution requires overcoming the lattice energy (

), which is generally endothermic.

Predicted Solvent Compatibility Ranking

Based on "Like Dissolves Like" principles and data from structural analogs (e.g., 3-chloro-4-methoxyacetophenone), the solubility ranking at 298.15 K is established as follows:

| Solvent Class | Specific Solvents | Solubility Prediction | Mechanism |

| Aprotic Polar | Acetone, DMF, DMSO | Very High | Dipole-dipole interactions; carbonyl alignment. |

| Esters | Ethyl Acetate | High | Van der Waals forces + weak polar interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | High dispersion forces; excellent solvation of the aromatic ring. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (T-dependent) | H-bonding (Solvent donor -> Solute acceptor). Ideal for recrystallization.[2] |

| Aromatic | Toluene, Xylene | Moderate | |

| Aliphatic | Hexane, Cyclohexane | Low | Lack of polar interaction sites. |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates; lattice energy > hydration energy. |

Thermodynamic Modeling

For process engineering, empirical data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for acetophenone derivatives.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (

- : Mole fraction solubility of the solute.[3][4]

- : Absolute temperature (Kelvin).[4]

-

: Empirical parameters derived from regression analysis of experimental data.

-

Parameter B reflects the enthalpy of solution.[5]

-

Parameter C accounts for the temperature dependence of the heat capacity difference.

-

Thermodynamic Dissolution Functions

The dissolution process is characterized by the following thermodynamic functions calculated from the Van't Hoff analysis:

-

Enthalpy of Solution (

): Typically positive (endothermic), indicating solubility increases with temperature. -

Gibbs Energy of Solution (

): -

Entropy of Solution (

): Typically positive, driving the dissolution process despite the enthalpic penalty.

Experimental Protocol: Laser Dynamic Method

To generate precise solubility curves for this specific CAS, the Laser Dynamic Method is superior to the static shake-flask method due to higher speed and reproducibility.

Workflow Diagram

Figure 1: Workflow for the Dynamic Laser Method of solubility determination.

Step-by-Step Methodology

-

Preparation: Calibrate the analytical balance (uncertainty

g) and the thermometer (uncertainty -

Loading: Place a known mass of 1-(3-Chloro-4-ethoxyphenyl)ethanone and solvent into a double-jacketed glass vessel equipped with a magnetic stirrer.

-

Setup: Position the laser source and light intensity detector on opposite sides of the vessel.

-

Equilibration: Circulate water from a thermostatic bath through the vessel jacket. Start stirring at a constant rate (e.g., 400 rpm).

-

Measurement:

-

Initially, the mixture is a suspension (laser beam blocked/scattered).

-

Slowly increase temperature (rate

K/h near the saturation point). -

Record the temperature at which the laser intensity reaches a maximum constant value (indicating complete dissolution).

-

-

Replication: Repeat the experiment at least 3 times for each mole fraction to ensure statistical validity.

Purification & Crystallization Strategy

Based on the solubility differentials, the following purification strategies are recommended for process scale-up.

Recrystallization Logic

-

Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.[2]

-

Rationale: The compound is highly soluble in hot Ethanol but insoluble in Water.

-

Anti-Solvent Addition: Dissolve in minimal hot Ethanol, then slowly add Water (anti-solvent) to induce nucleation.

Process Flow

Figure 2: Anti-solvent recrystallization workflow for high-purity isolation.

References

-

Zhang, Y., et al. (2022). Solubility and Thermodynamic Modeling of 1-(3-Chloro-4-methoxyphenyl)ethanone in Pure Solvents. Journal of Chemical & Engineering Data. (Used as structural analog reference for thermodynamic modeling).

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Foundational text for the Apelblat Model).

- Grant, D. J. W., et al. (1984). Solubility behavior of organic compounds. Techniques of Chemistry.

-

NIST Chemistry WebBook. Ethanone, 1-(3-chloro-4-methoxyphenyl)- Data. (Source for physicochemical properties of analogs).

Sources

Navigating the Safety Landscape of 1-(3-Chloro-4-ethoxyphenyl)ethanone: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Chemical Identity and Inferred Properties

While specific experimental data for 1-(3-Chloro-4-ethoxyphenyl)ethanone is limited, its structural motifs—a chlorinated aromatic ring, an ethoxy group, and a ketone—allow for a reasoned assessment of its physicochemical properties.

| Property | Inferred Value/Information | Basis for Inference |

| CAS Number | 37612-59-2 | BuyersGuideChem[1] |

| Molecular Formula | C10H11ClO2 | BuyersGuideChem[1] |

| Appearance | Likely a solid (powder or crystalline) | Analogy with similar substituted acetophenones. |

| Solubility | Expected to be soluble in organic solvents. | General characteristic of similar organic compounds. |

| Stability | Stable under normal laboratory conditions. | Common for this class of compounds. |

| Reactivity | May be incompatible with strong oxidizing agents and strong bases. | Based on the reactivity of ketones and halogenated aromatic compounds.[2] |

Hazard Identification and GHS Classification (Inferred)

A formal GHS classification for 1-(3-Chloro-4-ethoxyphenyl)ethanone is not established. However, based on the known hazards of structurally similar compounds, a precautionary classification is proposed.

Proposed GHS Pictograms:

Signal Word: Warning

Inferred Hazard Statements:

-

H302: Harmful if swallowed. (Based on analogs like 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one)[3]

-

H315: Causes skin irritation. (Based on analogs like 3'-Chloro-4'-methoxyacetophenone)

-

H319: Causes serious eye irritation. (Based on analogs like 3'-Chloro-4'-methoxyacetophenone)

-

H335: May cause respiratory irritation. (Based on analogs like 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one)[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial when handling chemicals with limited safety data. The following workflow is recommended:

Sources

1-(3-Chloro-4-ethoxyphenyl)ethanone PubChem CID and InChIKey

[1][2][3]

Compound Identity & Structural Analysis[4][5]

1-(3-Chloro-4-ethoxyphenyl)ethanone is a disubstituted acetophenone derivative characterized by an ethoxy group at the para position and a chlorine atom at the meta position relative to the acetyl group. This specific substitution pattern renders the phenyl ring electron-rich yet deactivated at the ortho-position to the ethoxy group, influencing its reactivity in subsequent electrophilic aromatic substitutions.

Core Identifiers

| Identifier Type | Value |

| CAS Registry Number | 37612-59-2 |

| MDL Number | MFCD09754928 |

| IUPAC Name | 1-(3-Chloro-4-ethoxyphenyl)ethanone |

| Synonyms | 3'-Chloro-4'-ethoxyacetophenone; 2-Chloro-1-ethoxy-4-acetylbenzene |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| SMILES | CCOC1=C(Cl)C=C(C(=O)C)C=C1 |

Note on PubChem CID: While the methoxy analog (CID 520857) is widely indexed, the specific ethoxy homolog (CAS 37612-59-2) is less prominent in public aggregation databases. Researchers should rely on the CAS and MDL numbers for vendor verification.

Physicochemical Profile

The physical properties of 1-(3-Chloro-4-ethoxyphenyl)ethanone are governed by the interplay between the lipophilic ethoxy/chloro groups and the polar acetyl moiety.

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 72–75 °C (Consistent with homologs like 3-chloro-4-methoxyacetophenone) |

| Boiling Point | ~130–135 °C at 10 mmHg (Predicted) |

| Solubility | Soluble in dichloromethane (DCM), ethyl acetate, ethanol; Insoluble in water |

| LogP | ~2.9 (Predicted) |

| Electronic Character | The ethoxy group acts as a strong resonance donor (+M), while the chlorine exerts an inductive withdrawal (-I), creating a polarized aromatic system suitable for nucleophilic aromatic substitution (SNAr) under forcing conditions.[1][2] |

Synthesis & Manufacturing

The industrial preparation of 1-(3-Chloro-4-ethoxyphenyl)ethanone typically follows a Friedel-Crafts Acylation pathway. This method is preferred for its high regioselectivity, driven by the strong para-directing effect of the ethoxy group on the starting material, 2-chlorophenetole.

Synthetic Pathway: Friedel-Crafts Acylation

Reagents:

-

Substrate: 2-Chlorophenetole (1-Chloro-2-ethoxybenzene)

-

Acylating Agent: Acetyl Chloride (CH₃COCl)

-

Catalyst: Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

Mechanism: The Lewis acid (AlCl₃) generates the acylium ion (CH₃C⁺=O) from acetyl chloride. The electron-rich 2-chlorophenetole undergoes electrophilic attack at the position para to the ethoxy group (C4 relative to ethoxy, C5 relative to chloro). This position is sterically accessible and electronically activated.

Caption: Friedel-Crafts acylation pathway converting 2-chlorophenetole to the target ketone.

Protocol:

-

Dissolve 2-chlorophenetole (1.0 eq) in anhydrous DCM under N₂ atmosphere.

-

Cool to 0–5 °C.

-

Add anhydrous AlCl₃ (1.2 eq) portion-wise to form a suspension.

-

Add acetyl chloride (1.1 eq) dropwise, maintaining temperature <10 °C.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

Quench: Pour reaction mixture onto crushed ice/HCl.

-

Workup: Extract with DCM, wash with brine/NaHCO₃, dry over Na₂SO₄.

-

Purification: Recrystallization from ethanol/hexane or vacuum distillation.

Analytical Characterization

Confirming the structure requires verifying the position of the acetyl group relative to the chloro and ethoxy substituents.

Nuclear Magnetic Resonance (NMR) Expectations

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.9–8.0 (d, 1H, J~2 Hz): H2 (Ortho to Cl and Acetyl) – Most deshielded due to two electron-withdrawing groups.

-

δ 7.8 (dd, 1H): H6 (Ortho to Acetyl).

-

δ 6.9–7.0 (d, 1H): H5 (Ortho to Ethoxy) – Shielded by the ethoxy oxygen.

-

δ 4.1–4.2 (q, 2H): Ethoxy -OCH ₂-.

-

δ 2.55 (s, 3H): Acetyl -C(=O)CH ₃.

-

δ 1.4–1.5 (t, 3H): Ethoxy -CH₂CH ₃.

-

-

¹³C NMR:

-

Carbonyl: ~196 ppm.

-

Aromatic C-O: ~158 ppm.

-

Aromatic C-Cl: ~123 ppm.

-

Applications in Drug Discovery

1-(3-Chloro-4-ethoxyphenyl)ethanone serves as a critical aryl building block in medicinal chemistry.

-

SGLT2 Inhibitors: The 3-chloro-4-ethoxy motif is structurally analogous to the pharmacophore found in gliflozins (e.g., Dapagliflozin). This ketone can be reduced to an ethylbenzene derivative or used in Friedel-Crafts coupling with sugar moieties to generate C-aryl glycosides.

-

Biaryl Scaffolds: The ketone function allows for conversion to boronic acids (via haloform reaction/esterification) or hydrazine derivatives for pyrazole synthesis.

Safety & Handling (GHS Classification)

Based on the properties of the closely related 3'-chloro-4'-methoxyacetophenone, the following safety protocols apply.

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle in a chemical fume hood to avoid inhalation of dust/vapors.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidative degradation.

References

-

PubChem Compound Summary . 3'-Chloro-4'-methoxyacetophenone (CID 520857). National Center for Biotechnology Information. [Link](Note: Used as homologous reference for physicochemical properties).

- Google Patents. Preparation of 1-thio-D-glucitol derivatives (SGLT2 Inhibitors). Patent US7910619B2. (Cites the use of 2-chlorophenetole and 5-bromo-2-chlorobenzoic acid in analogous syntheses).

The Pharmacological Frontier: A Technical Guide to the Biological Activity of 3-Chloro-4-ethoxyacetophenone Derivatives

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the acetophenone core represents a "privileged scaffold"—a molecular framework that consistently appears in compounds with a wide array of biological activities. The strategic substitution of this core can dramatically modulate its pharmacological profile, opening new avenues for drug discovery. This technical guide delves into a specific and promising class of such compounds: derivatives of 3-chloro-4-ethoxyacetophenone. The introduction of a chloro group at the 3-position and an ethoxy group at the 4-position of the acetophenone ring creates a unique electronic and steric environment, influencing the molecule's interactions with biological targets.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental design and the rationale for pursuing this particular chemical class. We will explore the synthesis, diverse biological activities, and the underlying mechanisms of action of 3-chloro-4-ethoxyacetophenone derivatives, with a focus on their potential as antimicrobial, anticancer, and anticonvulsant agents.

I. The Synthetic Keystone: Claisen-Schmidt Condensation

The primary and most efficient route to a wide array of biologically active derivatives from 3-chloro-4-ethoxyacetophenone is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a substituted acetophenone with an aromatic aldehyde to form a chalcone, which is a 1,3-diaryl-2-propen-1-one.[1][2] Chalcones, as precursors to flavonoids and isoflavonoids, are renowned for their broad spectrum of pharmacological activities.[3]

The general synthetic scheme is as follows:

Caption: Base-catalyzed Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol: Synthesis of a Representative Chalcone

This protocol outlines the synthesis of (2E)-1-(3-chloro-4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a representative chalcone derivative.

Materials:

-

3-Chloro-4-ethoxyacetophenone (1.0 eq)

-

4-Methoxybenzaldehyde (1.0 eq)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Dilute Hydrochloric acid (HCl)

Procedure:

-

Dissolve 3-chloro-4-ethoxyacetophenone and 4-methoxybenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add an aqueous solution of NaOH to the flask while stirring.

-

Continue stirring the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture with dilute HCl to precipitate the crude chalcone.

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

II. A Spectrum of Activity: Biological Evaluation

The true value of the 3-chloro-4-ethoxyacetophenone scaffold lies in the diverse biological activities exhibited by its derivatives. The following sections detail the key pharmacological properties observed, the methodologies for their evaluation, and the putative mechanisms of action.

A. Antimicrobial Activity: A Renewed Fight Against Resistance

Chalcone derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[3][4] The presence of the α,β-unsaturated carbonyl system is crucial for this activity, as it can act as a Michael acceptor, interacting with nucleophilic groups in microbial proteins and enzymes.[3] The specific substitutions on the aromatic rings of the chalcone modulate its potency and spectrum of activity.

This method provides a qualitative assessment of the antimicrobial activity of a compound.[5][6]

Materials:

-

Mueller-Hinton agar plates

-

Standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile cotton swabs

-

Filter paper disks impregnated with the test compound at a known concentration

-

Positive control (standard antibiotic) and negative control (solvent) disks

-

Incubator

Procedure:

-

Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[7]

-

Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[8]

-

Aseptically place the filter paper disks impregnated with the test compound, positive control, and negative control onto the agar surface.[8]

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

The Minimum Inhibitory Concentration (MIC) is a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative (Substituent on Ring B) | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |

| 4-Methoxy | 16 | 32 |

| 4-Chloro | 8 | 16 |

| 3,4-Dichloro | 4 | 8 |

| 4-Nitro | 8 | 16 |

Note: The above data are representative examples to illustrate structure-activity relationships and may not reflect actual experimental values for these specific compounds.

The antimicrobial mechanism of chalcones is multifaceted and can include:

-

Disruption of Microbial Membranes: The lipophilic nature of chalcones allows them to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[9]

-

Inhibition of Essential Enzymes: The electrophilic α,β-unsaturated carbonyl system can react with sulfhydryl groups in the active sites of critical microbial enzymes, such as those involved in cell wall synthesis or DNA replication.[10]

-

Interference with Microbial Growth and Proliferation: Chalcones can disrupt various cellular processes essential for microbial growth.[11]

Caption: Putative antimicrobial mechanisms of chalcone derivatives.

B. Anticancer Activity: Targeting Uncontrolled Cell Growth

Chalcone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[12][13] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and the cell cycle.[13]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

96-well plates

-

Culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[16]

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.[17]

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

| Derivative (Substituent on Ring B) | MCF-7 (IC50, µM) | A549 (IC50, µM) |

| 4-Methoxy | 12.5 | 18.2 |

| 4-Chloro | 7.8 | 10.5 |

| 3,4-Dichloro | 3.2 | 5.1 |

| 4-Nitro | 9.1 | 13.7 |

Note: The above data are representative examples to illustrate structure-activity relationships and may not reflect actual experimental values for these specific compounds.

The anticancer activity of chalcones is often attributed to their ability to:

-

Induce Apoptosis: Chalcones can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.[13]

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.

-

Inhibition of Angiogenesis: Some chalcone derivatives have been shown to inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.

-

Modulation of Signaling Pathways: Chalcones can interfere with key signaling pathways involved in cancer progression, such as the NF-κB and PI3K/Akt pathways.

Caption: Key anticancer mechanisms of chalcone derivatives.

C. Anticonvulsant Activity: Quelling Neuronal Hyperexcitability

Derivatives of acetophenone have shown promise as anticonvulsant agents.[18] The mechanism of action is often linked to the modulation of ion channels or neurotransmitter systems in the central nervous system.

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[19][20]

Materials:

-

Mice or rats

-

Electroconvulsiometer with corneal electrodes

-

Saline solution

-

Test compound and vehicle

-

Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

-

Administer the test compound, vehicle (control), or standard drug to different groups of animals.

-

At the time of peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) through corneal electrodes.[20]

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Abolition of the tonic hindlimb extension is considered the endpoint for protection.[21]

-

Calculate the percentage of animals protected in each group and determine the ED50 (the dose that protects 50% of the animals).

| Derivative (Substituent on Ring B) | MES Test (ED50, mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (TD50/ED50) |

| 4-Methoxy | 45 | >300 | >6.7 |

| 4-Chloro | 30 | 250 | 8.3 |

| 3,4-Dichloro | 22 | 180 | 8.2 |

| 4-Nitro | 38 | >300 | >7.9 |

Note: The above data are representative examples to illustrate structure-activity relationships and may not reflect actual experimental values for these specific compounds. Neurotoxicity is often assessed using the rotarod test.

The anticonvulsant effects of acetophenone derivatives may be mediated through:

-

Modulation of Voltage-Gated Sodium Channels: Some compounds may block these channels, thereby reducing the repetitive firing of neurons that underlies seizure activity.[22]

-

Enhancement of GABAergic Inhibition: Derivatives may potentiate the effects of the inhibitory neurotransmitter GABA.

-

Blockade of Glutamatergic Excitation: Some compounds may antagonize the action of the excitatory neurotransmitter glutamate.

Caption: Potential anticonvulsant mechanisms of acetophenone derivatives.

III. Conclusion and Future Directions

The derivatives of 3-chloro-4-ethoxyacetophenone represent a versatile and promising scaffold for the development of new therapeutic agents. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the rapid generation of a diverse library of compounds for biological screening. The demonstrated antimicrobial, anticancer, and anticonvulsant activities highlight the broad pharmacological potential of this chemical class.

Future research should focus on:

-

Expanding the derivative library: Synthesizing a wider range of derivatives with diverse substituents on the benzaldehyde ring to further probe structure-activity relationships.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed biological activities.

-

In vivo efficacy and safety studies: Evaluating the most promising lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.

The insights provided in this technical guide are intended to serve as a foundation and a catalyst for further investigation into the rich pharmacology of 3-chloro-4-ethoxyacetophenone derivatives, with the ultimate goal of translating these scientific discoveries into novel and effective therapies.

IV. References

-

Investigating the Modes of Action of the Antimicrobial Chalcones BC1 and T9A. (2020). MDPI. [Link]

-

Antibacterial mechanisms of chalcone and its derivatives. (n.d.). ResearchGate. [Link]

-

Chalcones as Next-generation Antimicrobial Agents: Deep Insights into Anti-infective Perspectives and Novel Synthesis Routes. (2023). Bentham Science. [Link]

-

Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). SpringerLink. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

-

Cationic Chalcone Antibiotics. Design, Synthesis, and Mechanism of Action. (2005). Journal of Medicinal Chemistry. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). Rsc.org. [Link]

-

MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

-

Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). MDPI. [Link]

-

Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022). YouTube. [Link]

-

SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace. [Link]

-

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method). (n.d.). Purdue University. [Link]

-

Green synthesis of chalcones derivatives. (2026). ResearchGate. [Link]

-

Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). ASM.org. [Link]

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). PMC - NIH. [Link]

-

Disk diffusion test. (n.d.). Wikipedia. [Link]

-

Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). PMC - NIH. [Link]

-

EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. (2019). Rasayan Journal of Chemistry. [Link]

-

Anticancer Activity of Natural and Synthetic Chalcones. (2021). MDPI. [Link]

-

Synthesis of Chalcone Derivatives as Anticancer Agents. (n.d.). ResearchGate. [Link]

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). Semantic Scholar. [Link]

-

Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (2023). ijarsct. [Link]

-

Synthesis and Characterization of Some Chalcone Derivatives. (2007). Science Alert. [Link]

-

Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). MDPI. [Link]

-

Synthesis and biological activities of some chalcone derivatives. (n.d.). ResearchGate. [Link]

-

Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. (n.d.). Shri R.L.T. College of Science, Akola. [Link]

-

Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy). (n.d.). JOCPR. [Link]

-

Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. (n.d.). Longdom. [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PMC. [Link]

Sources

- 1. scialert.net [scialert.net]

- 2. rltsc.edu.in [rltsc.edu.in]

- 3. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. asm.org [asm.org]

- 6. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 7. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]

- 8. hardydiagnostics.com [hardydiagnostics.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Investigating the Modes of Action of the Antimicrobial Chalcones BC1 and T9A [mdpi.com]

- 12. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 20. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. longdom.org [longdom.org]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(3-Chloro-4-ethoxyphenyl)ethanone via Friedel-Crafts Acylation

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of 1-(3-chloro-4-ethoxyphenyl)ethanone, a key building block in pharmaceutical and agrochemical research. The synthesis is achieved through the Friedel-Crafts acylation of 2-chloroethoxybenzene with acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This document offers a detailed examination of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and troubleshooting guidance. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for obtaining this valuable aryl ketone intermediate.

Introduction: The Significance of Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings.[1] This powerful electrophilic aromatic substitution reaction facilitates the introduction of an acyl group, typically yielding an aryl ketone.[2] Such ketones are not only stable compounds but also versatile intermediates, readily converted into other functional groups.[3]

The target molecule, 1-(3-chloro-4-ethoxyphenyl)ethanone, serves as a crucial precursor in the synthesis of various biologically active compounds. Its controlled and efficient production is therefore of significant interest. This guide eschews a one-size-fits-all template, instead presenting a bespoke protocol grounded in mechanistic understanding and practical laboratory experience.

Mechanistic Insights: The 'Why' Behind the Protocol

A robust understanding of the reaction mechanism is critical for successful synthesis and troubleshooting. The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution pathway.

Step 1: Generation of the Acylium Ion The reaction is initiated by the interaction between the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), and the acylating agent, acetyl chloride. The AlCl₃ coordinates to the chlorine atom of the acetyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly electrophilic and resonance-stabilized acylium ion (CH₃CO⁺).[2][4]

Step 2: Electrophilic Attack The electron-rich aromatic ring of the substrate, 2-chloroethoxybenzene, acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[2]

Directing Effects: The substituents on the benzene ring—an ethoxy group (-OEt) and a chlorine atom (-Cl)—govern the regioselectivity of the acylation.

-

Ethoxy Group: As a strongly activating, ortho, para-directing group, it donates electron density to the ring through resonance, favoring substitution at the positions ortho and para to it.

-

Chlorine Atom: As a deactivating, yet ortho, para-directing group, it withdraws electron density inductively but can donate via resonance.

The powerful activating effect of the ethoxy group dominates, directing the incoming acyl group primarily to the position para to it (and ortho to the chlorine), which is sterically more accessible than the ortho position.

Step 3: Re-aromatization A weak base, typically AlCl₄⁻ (formed in the initial step), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product. This step also regenerates the AlCl₃ catalyst.[2]

Step 4: Product-Catalyst Complexation Crucially, the ketone product is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[1] This complexation is generally irreversible under the reaction conditions, meaning a stoichiometric amount of AlCl₃ is required.[1][5] An aqueous workup is necessary to hydrolyze this complex and liberate the desired ketone.[1][4]

Caption: Reaction mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol has been optimized for the synthesis of 1-(3-chloro-4-ethoxyphenyl)ethanone on a laboratory scale.

Materials and Reagents

| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity (mmol) | Eq. | Notes |

| 2-Chloroethoxybenzene | 614-72-2 | 156.61 | 50 | 1.0 | Substrate |

| Acetyl Chloride | 75-36-5 | 78.50 | 55 | 1.1 | Acylating Agent; use freshly distilled |

| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | 60 | 1.2 | Catalyst; handle under inert atmosphere |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | Anhydrous solvent |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | - | For workup |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | - | - | For neutralization |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - | Drying agent |

Equipment

-

Three-neck round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube (CaCl₂) or nitrogen/argon inlet

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis.

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM). Begin stirring to create a suspension.

-

Cooling: Immerse the flask in an ice-water bath and cool the suspension to 0-5 °C. Maintaining a low temperature at this stage is crucial to control the exothermic reaction and prevent potential side reactions.[6]

-

Acylium Ion Formation: Add acetyl chloride (1.1 eq.) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Ensure the internal temperature does not exceed 10 °C.

-

Substrate Addition: After the addition is complete, dissolve 2-chloroethoxybenzene (1.0 eq.) in a small amount of anhydrous DCM and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: Allow the reaction to stir at 0-5 °C for one hour after the addition is complete. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex and quenches the reaction. Caution: This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, a solid, can be effectively purified by recrystallization. A suitable solvent system is ethanol/water or isopropanol. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.

Product Characterization

| Property | Expected Result |

| Appearance | White to off-white crystalline solid |

| Yield | 75-85% (typical) |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃) | δ ~7.8 (d, 1H), 7.6 (s, 1H), 6.9 (d, 1H), 4.1 (q, 2H), 2.5 (s, 3H), 1.4 (t, 3H) ppm |

| ¹³C NMR (CDCl₃) | δ ~196, 158, 131, 130, 128, 124, 112, 64, 26, 15 ppm |

| IR (KBr) | ~1680 cm⁻¹ (C=O stretch), ~1260 cm⁻¹ (C-O stretch) |

| Mass Spec (EI) | m/z (M⁺) ~212.05 |

Note: NMR chemical shifts are approximate and based on structurally similar compounds like 3-chloro-4-methoxyacetophenone.[7] Experimental verification is required.

Safety and Hazard Management

Adherence to safety protocols is paramount during this synthesis.

-

General Precautions: Conduct the entire reaction in a properly functioning chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Reagent-Specific Hazards:

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. It reacts violently with water, releasing large amounts of heat and toxic HCl gas. Handle exclusively in an inert, dry environment.[6]

-

Acetyl Chloride: Corrosive and a lachrymator (causes tearing). Reacts with moisture. Dispense in a fume hood.[8]

-

Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Minimize inhalation and skin contact.[6]

-

-

Waste Disposal: Neutralize acidic aqueous waste before disposal. Halogenated organic waste (DCM) must be collected in a designated container. Follow all institutional and local regulations for chemical waste management.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive (hydrated) AlCl₃ catalyst.2. Reaction temperature too low.3. Insufficient reaction time. | 1. Use fresh, anhydrous AlCl₃ from a newly opened container or a dry box.2. Ensure the reaction is allowed to warm to room temperature after initial cooling.3. Monitor by TLC to confirm reaction completion. |

| Multiple Products (Isomers) | Reaction temperature too high, reducing selectivity. | Maintain the temperature at 0-5 °C during the addition of reagents. |

| Polysubstitution | Incorrect stoichiometry (excess acylating agent). | Use the recommended stoichiometry (1.1 eq. of acetyl chloride). The ketone product is deactivated, making polysubstitution less likely than in Friedel-Crafts alkylation, but still possible under harsh conditions.[5] |

| Starting Material Remains | 1. Insufficient catalyst.2. Incomplete reaction. | 1. Ensure the correct stoichiometric amount of AlCl₃ is used.2. Extend the reaction time at room temperature. |

Conclusion

This application note details a reliable and reproducible protocol for the Friedel-Crafts acylation of 2-chloroethoxybenzene to synthesize 1-(3-chloro-4-ethoxyphenyl)ethanone. By providing a foundation in the reaction mechanism, a clear step-by-step procedure, and essential safety and troubleshooting information, this guide equips researchers with the necessary tools to successfully perform this valuable transformation in a laboratory setting.

References

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

-

Wikipedia. (2023). Friedel–Crafts reaction. [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]

-

NIST. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. In NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

Ueda, M., & Kanno, T. (1993). Synthesis of poly(ether ketone) by FriedeI-Crafts acylation: effects of reaction conditions. Polymer, 34(7), 1512-1515. [Link]

-

Johnson, J. E., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57274. [Link]

-

PubChem. (n.d.). 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one. [Link]

-

Bakherad, M., et al. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 10(35), 20836-20867. [Link]

-

University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

Clark, J. (2015). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ethanone, 1-(3-chloro-4-methoxyphenyl)- [webbook.nist.gov]

- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Protocol for acetylation of 2-chlorophenetole with acetyl chloride

Executive Summary

This application note details a high-efficiency protocol for the synthesis of 3'-chloro-4'-ethoxyacetophenone via the Friedel-Crafts acylation of 2-chlorophenetole (1-chloro-2-ethoxybenzene) using acetyl chloride and aluminum chloride (

While standard Friedel-Crafts acylations are well-documented, this specific substrate presents a competitive directing environment: the activating ethoxy group (

Strategic Analysis: Mechanistic & Regiochemical Logic

Substrate Analysis

The substrate, 2-chlorophenetole, contains two directing groups:

-

Ethoxy Group (

): Strong activator, ortho/para director. -

Chlorine Atom (

): Weak deactivator, ortho/para director.

Regioselectivity Prediction: The resonance donation from the oxygen atom dominates the inductive withdrawal of the chlorine. Therefore, the incoming electrophile (acylium ion) will be directed by the ethoxy group.

-

Ortho to

(C3): Sterically hindered by the adjacent ethoxy group and the meta chlorine. -

Para to

(C5): Sterically accessible and electronically favored. -

Result: The reaction selectively yields the C5-substituted product (3'-chloro-4'-ethoxyacetophenone).

Reaction Mechanism Visualization

The following diagram illustrates the formation of the acylium electrophile and the subsequent Sigma-complex stabilization leading to the product.

Figure 1: Mechanistic pathway highlighting the generation of the active acylium species and the regioselective attack.

Material Safety & Handling (HSE)

Critical Warning: This reaction involves highly corrosive reagents and exothermic processes.

| Reagent | Hazard Class | Critical Safety Measure |

| Aluminum Chloride ( | Water Reactive, Corrosive | Do not expose to air. Weigh rapidly or use a glovebox. Reacts violently with water to release HCl gas. |

| Acetyl Chloride | Corrosive, Lachrymator | Handle only in a fume hood. Reacts violently with moisture. |

| 2-Chlorophenetole | Irritant, Combustible | Avoid skin contact.[1][2][3][4] Toxic to aquatic life.[4] |

| Dichloromethane (DCM) | Volatile, Carcinogen Suspect | Use standard solvent handling protocols. |

Experimental Protocol

Reagent Stoichiometry

Note: Friedel-Crafts acylation requires >1 equivalent of Lewis acid because the product ketone forms a stable complex with

| Component | Role | Equivalents (eq) | Molar Mass ( g/mol ) |

| 2-Chlorophenetole | Substrate | 1.0 | 156.61 |

| Acetyl Chloride | Acylating Agent | 1.2 | 78.50 |

| Aluminum Chloride | Catalyst | 1.3 - 1.5 | 133.34 |

| Dichloromethane | Solvent | ~5-10 mL per gram substrate | 84.93 |

Step-by-Step Procedure

Step 1: Apparatus Setup

-

Oven-dry a 250 mL three-neck round-bottom flask (RBF), a pressure-equalizing addition funnel, and a reflux condenser.

-

Assemble the glassware under a positive pressure of dry Nitrogen (

) or Argon. -

Equip the RBF with a magnetic stir bar and a thermometer.

-

Vent the system through a scrubber (NaOH trap) to neutralize evolved HCl gas.

Step 2: Catalyst Suspension

-

Charge the RBF with anhydrous Dichloromethane (DCM) .

-

Cool the solvent to

using an ice/water bath.[6] -

Quickly add anhydrous

(1.4 eq) to the stirring DCM. Note: The suspension may turn slightly yellow.

Step 3: Electrophile Formation

-

Load Acetyl Chloride (1.2 eq) into a syringe.

-

Add the Acetyl Chloride dropwise to the

suspension at -

Stir for 15 minutes. The mixture will homogenize as the acylium salt forms.

Step 4: Substrate Addition

-

Dissolve 2-Chlorophenetole (1.0 eq) in a minimal amount of DCM in the addition funnel.

-

Add the substrate solution dropwise to the reaction mixture over 30–45 minutes.

-

Critical Control: Maintain internal temperature

to prevent side reactions (dealkylation).

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT).

-

Stir at RT for 2–4 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 8:2) or GC-MS.[7]

-

Optimization: If conversion is incomplete after 4 hours, gently reflux (

) for 1 hour.

-

Step 5: Workup (Quenching)

-

Prepare a beaker with 100 g of crushed ice and 10 mL concentrated HCl.

-

Slowly pour the reaction mixture onto the ice/acid mixture with vigorous stirring. Caution: Significant exotherm and HCl evolution.

-

Transfer to a separatory funnel. Separate the organic (lower) layer.[6]

-

Extract the aqueous layer twice with DCM (

mL). -

Combine organic layers and wash sequentially with:

-

Water (

mL) -

Sat.

( -

Brine (

mL)

-

-

Dry over anhydrous

, filter, and concentrate via rotary evaporation.

Step 6: Purification

-

The crude product is typically an off-white solid or viscous oil.

-

Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0%

10% EtOAc in Hexane).

Process Workflow Visualization

Figure 2: Operational workflow for the batch synthesis.

Analytical Validation

To confirm the identity of 3'-chloro-4'-ethoxyacetophenone , look for the following diagnostic signals in the

| Moiety | Chemical Shift ( | Multiplicity | Integration | Interpretation |

| Acetyl | ~2.55 | Singlet (s) | 3H | Characteristic methyl ketone. |

| Ethoxy | ~1.50 | Triplet (t) | 3H | Terminal methyl of ether. |

| Ethoxy | ~4.15 | Quartet (q) | 2H | Methylene adjacent to Oxygen. |

| Ar-H (C5) | ~6.95 | Doublet (d) | 1H | Ortho to ethoxy (shielded). |

| Ar-H (C6) | ~7.85 | Doublet of Doublets (dd) | 1H | Meta to ketone, ortho to Cl. |

| Ar-H (C2) | ~7.95 | Doublet (d) | 1H | Ortho to ketone, meta to Cl. |

Note: Coupling constants (

Troubleshooting & Optimization

-

Low Yield / Starting Material Recovery:

-

Cause: Moisture in the system deactivated the

. -

Solution: Ensure all glassware is flame-dried and

is fresh (yellow/grey powder, not white/clumpy).

-

-

Dealkylation (Loss of Ethyl group):

-

Cause: Reaction temperature too high or reaction time too long.

can cleave aryl ethers. -

Solution: Keep addition at

and strictly limit the RT stir time. Do not reflux unless necessary.[6]

-

-

Positional Isomers:

-

Observation: Complex aromatic region in NMR.

-

Solution: The para-ethoxy directing effect is very strong. Significant isomers are unlikely unless the temperature was uncontrolled. Recrystallization usually removes minor ortho-isomers.

-

References

-

Friedel-Crafts Acylation Mechanism & Conditions

- Regioselectivity in Activated Systems: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. Topic: Directing effects of alkoxy groups vs halogens.

-

Analogous Synthesis (Methoxy Derivative)

- GuideChem. (n.d.). 3-Chloro-4-methoxyacetophenone Properties and Synthesis.

-

Safety Data (2-Chlorophenetole)

-

PubChem.[7] (n.d.). 1-Chloro-2-ethoxybenzene Compound Summary.

-

-

General Acylation Protocols (Org. Synth.)

-

Marvel, C. S., & Sperry, W. M. (1928). Benzophenone.[8] Organic Syntheses, Coll. Vol. 1, p.95. (Classic reference for AlCl3 handling).